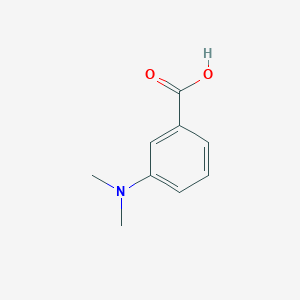

3-(Dimethylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7197. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - meta-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGFNJRAUMCZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059199 | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 3-Dimethylaminobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-64-9 | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dimethylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethylamino)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M47AQ3FS7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 3-(Dimethylamino)benzoic acid. The information is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound, also known as 3-Dimethylaminobenzoic acid, is a benzoic acid derivative. It is a light yellow to yellow-beige crystalline powder.[1][2]

Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 99-64-9[3] |

| Molecular Formula | C₉H₁₁NO₂[3] |

| Molecular Weight | 165.19 g/mol [3] |

| InChI Key | NEGFNJRAUMCZMY-UHFFFAOYSA-N[4] |

| SMILES | CN(C)c1cccc(c1)C(=O)O[4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 148-150 °C | [1][2][4][5] |

| Boiling Point | 293.03 °C (rough estimate) | [2] |

| Density | 1.1603 g/cm³ (rough estimate) | [2] |

| pKa | 3.36 ± 0.10 (Predicted) | [2] |

| Solubility | Soluble in methanol (50 mg/mL).[1][2][4] Insoluble in water.[1][2] | |

| Appearance | Light yellow to yellow-beige crystalline powder.[1][6] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Data |

| Mass Spectrometry | Molecular Ion: m/z 165.[3] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra.[6] |

| ¹H NMR | Spectrum available.[7] |

| ¹³C NMR | Spectrum available. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reductive methylation of 3-nitrobenzoic acid.

Reaction: 3-Nitrobenzoic acid is reduced to 3-aminobenzoic acid, which is then methylated in situ using formaldehyde.

Example Protocol:

-

Reaction Setup: To a solution of 3-nitrobenzoic acid in methanol, add a palladium on carbon (Pd/C) catalyst.[1]

-

Hydrogenation: The mixture is subjected to a hydrogen atmosphere at an elevated temperature (e.g., 64 °C) until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group to an amino group.[1]

-

Methylation: A solution of formaldehyde is then slowly added to the reaction mixture while maintaining the hydrogen atmosphere. The reaction is continued until hydrogen uptake ceases again.[1]

-

Work-up: The catalyst is removed by filtration. The filtrate is concentrated to precipitate the product, this compound. The precipitate is collected by filtration, washed with water, and dried.[1]

Below is a Graphviz diagram illustrating the general workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of this compound.

Method Details:

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.

-

Application: This method is suitable for purity analysis and can be adapted for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.

Biological Activity and Applications

Use in Peroxidase Assays

This compound is a key reagent in a sensitive chromogenic assay for the determination of peroxidase and manganese peroxidase activity.[1]

Assay Principle:

The assay is based on the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) and this compound (DMAB) in the presence of hydrogen peroxide (H₂O₂) and the peroxidase enzyme. This reaction produces a deep purple-blue colored product with a maximum absorbance at 590 nm. The high extinction coefficient of the product allows for the detection of low enzyme activities.

Below is a Graphviz diagram illustrating the principle of the peroxidase assay.

Sirtuin Inhibition Studies

Research has indicated that a positional isomer, 4-(Dimethylamino)benzoic acid, acts as a weak inhibitor of yeast sirtuin (Sir2p). The study suggested that the relative positions of the dimethylamino and carboxylic acid groups are important for this activity. While this points to a potential area of investigation, there is currently limited information on the specific sirtuin inhibitory activity of this compound.

Safety and Handling

This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

This guide provides a foundational understanding of this compound for scientific and research applications. For more detailed information, please refer to the cited sources.

References

- 1. Benzoic acid, 3-(dimethylamino)- | SIELC Technologies [sielc.com]

- 2. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 99-64-9 [chemicalbook.com]

- 4. Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS#:99-64-9 | Chemsrc [chemsrc.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

3-(Dimethylamino)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Dimethylamino)benzoic acid, a versatile benzoic acid derivative. It covers its chemical and physical properties, synthesis methodologies, and notable applications in various scientific fields.

Structural Formula and Chemical Identity

This compound, also known as N,N-Dimethyl-m-aminobenzoic acid, is an organic compound with the chemical formula C₉H₁₁NO₂.[1][2] Its structure consists of a benzoic acid core substituted with a dimethylamino group at the meta-position.

SMILES: CN(C)c1cccc(c1)C(=O)O[3][4]

InChI Key: NEGFNJRAUMCZMY-UHFFFAOYSA-N[3][4][5]

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 165.19 g/mol | [1][4][5] |

| Melting Point | 148-150 °C | [4][6][7] |

| Appearance | Light yellow to yellow-beige crystalline powder | [6][8] |

| Solubility | Soluble in methanol (50 mg/mL); Insoluble in water | [6][8][9] |

| Density | ~1.16 - 1.27 g/cm³ (estimate) | [8][9] |

| pKa | (Data not readily available in search results) | |

| LogP | 1.6 | [5] |

Synthesis of this compound

The manufacturing of this compound can be achieved through several synthetic routes. A prominent method is the reductive alkylation of 3-aminobenzoic acid or the in-situ reduction of 3-nitrobenzoic acid followed by methylation.[10][11]

Experimental Protocol: Reductive Methylation of 3-Nitrobenzoic Acid

This protocol outlines a common two-step synthesis process starting from 3-nitrobenzoic acid.[12]

Materials:

-

3-nitrobenzoic acid

-

Methanol

-

Tetrahydrofuran

-

5% Palladium on carbon (Pd/C) catalyst

-

37% Formaldehyde aqueous solution

-

Hydrogen gas

-

250 mL three-neck flask

-

Constant pressure dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck flask, combine 95 mL of methanol and 3 mL of tetrahydrofuran.

-

Add 16.7 g of 3-nitrobenzoic acid and 0.2 g of 5% palladium on carbon catalyst to the flask.

-

Install a constant pressure dropping funnel containing 15.2 mL of 37% formaldehyde aqueous solution.

-

Hydrogenation (Step 1): Purge the reaction system with hydrogen gas to replace the air.

-

Heat the mixture to 64 °C and stir. Continue the reaction until the uptake of hydrogen ceases, indicating the reduction of the nitro group to an amino group.

-

Reductive Methylation (Step 2): Slowly add the formaldehyde solution from the dropping funnel to the reaction mixture while maintaining the hydrogen atmosphere.

-

Continue the reaction until hydrogen uptake ceases again, signifying the methylation of the amino group.

-

Work-up: After the reaction is complete, stop stirring and filter the mixture to recover the palladium catalyst.

-

Concentrate the filtrate using a rotary evaporator to precipitate the product, this compound.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and dry at 100 °C.

This process typically yields approximately 15.3 g (93%) of this compound.[6] The recovered catalyst can be washed and reused.[6]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 3-nitrobenzoic acid.

Caption: Synthesis workflow of this compound.

Applications in Research and Industry

This compound serves as a valuable intermediate and reagent in various applications:

-

Dye Manufacturing: It is a key intermediate in the synthesis of Crystal Violet Lactone, a dyestuff used in pressure- and heat-sensitive recording systems.[10][11]

-

Biochemical Assays: This compound is utilized in colorimetric assays to quantify the activity of enzymes such as peroxidase and manganese peroxidase.[6][7][13] It has also been used in methods to analyze glucose content from starch and soluble sugar extractions.[6][7]

-

Organic Synthesis: As a benzoic acid derivative, it is a building block in the synthesis of more complex organic molecules.[1] While the provided search results do not detail its direct use in FDA-approved drugs, the dimethylamino pharmacophore is present in a variety of pharmaceuticals.[14] Further research could explore its potential as a precursor or fragment in drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 3-dimethylaminobenzoic acid [stenutz.eu]

- 4. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 99-64-9 [chemicalbook.com]

- 7. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 99-64-9 [m.chemicalbook.com]

- 10. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]

- 13. This compound | CAS#:99-64-9 | Chemsrc [chemsrc.com]

- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)benzoic Acid from 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 3-aminobenzoic acid to 3-(dimethylamino)benzoic acid, a key intermediate in various industrial applications, including the synthesis of dyestuffs like Crystal Violet Lactone.[1] The document details two principal methodologies: catalytic reductive amination and the Eschweiler-Clarke reaction. It offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes process diagrams generated using Graphviz to illustrate reaction pathways and workflows. This guide is intended to serve as a practical resource for chemists and professionals in process development and chemical manufacturing.

Introduction

This compound is a tertiary amine and a benzoic acid derivative. Its synthesis from 3-aminobenzoic acid involves the methylation of the primary amino group. While direct alkylation using toxic reagents like methyl halides or dimethyl sulfate is a possible route, it is often avoided due to safety and environmental concerns.[2][3] Modern, more efficient, and safer methods rely on reductive amination techniques. This guide focuses on the two most prominent and practical methods for this transformation.

Core Synthesis Methodologies

The conversion of the primary amine in 3-aminobenzoic acid to a tertiary dimethylamine is most effectively achieved through reductive amination. This process involves the reaction of the amine with formaldehyde to form an imine or iminium ion intermediate, which is then reduced in situ.

Method 1: Catalytic Reductive Amination

This industrial-scale method involves the reductive methylation of an alkali metal or ammonium salt of 3-aminobenzoic acid using formaldehyde in the presence of a transition metal catalyst and hydrogen gas.[1] The process is often performed by first producing the 3-aminobenzoic acid salt in situ via the catalytic hydrogenation of 3-nitrobenzoic acid, followed by the methylation step in the same pot.[3] This approach is notable for its high efficiency and yield.[1][2]

Key Process Features:

-

High Yield: Conversions of up to 99% have been reported.[1][2]

-

Controlled Conditions: The reaction is managed through the controlled addition of formaldehyde, gradual temperature increase, and specific pH range (6.5 to 9.5), which is maintained by a buffering agent.[1]

-

Catalyst: A supported transition metal catalyst, such as Palladium on carbon (Pd/C), is typically used.[1][4]

Method 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary or secondary amines using excess formaldehyde and formic acid.[5][6] Formic acid serves as both the acid catalyst and the reducing agent (hydride source).[5][7] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6] It is a one-pot procedure known for its simplicity and generally high yields, often exceeding 80%.[5]

Reaction Mechanism:

-

The primary amine of 3-aminobenzoic acid attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.[6][8]

-

The formate anion, derived from formic acid, acts as a hydride donor, reducing the iminium ion to a secondary, monomethylated amine. This step is irreversible due to the release of carbon dioxide.[6]

-

The process repeats, with the secondary amine reacting with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary dimethylamine product.[9]

Data Presentation

The following tables summarize the quantitative data associated with the described synthesis methods.

Table 1: Reaction Parameters for Catalytic Reductive Amination

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic acid (or 3-Nitrobenzoic acid) | [1][2] |

| Methylating Agent | Formaldehyde (aqueous or methanolic solution) | [1] |

| Reducing Agent | Hydrogen Gas (H₂) | [1] |

| Catalyst | Supported Transition Metal (e.g., Pd/C) | [1][4] |

| Solvent | Aqueous or Aqueous/Methanolic | [1] |

| Hydrogen Pressure | 1 - 40 bar | [1][2] |

| Temperature | 20 - 120 °C | [1] |

| Reaction Time | 0.5 - 20 hours (controlled formaldehyde addition) | [1] |

| Final pH | 6.5 - 9.5 | [1] |

| Yield | 93% - 99% | [1][2][4] |

Table 2: General Parameters for the Eschweiler-Clarke Reaction

| Parameter | Value | Reference |

| Starting Material | 3-Aminobenzoic acid | [5] |

| Methylating Agent | Formaldehyde (excess) | [6] |

| Reducing Agent | Formic Acid (excess) | [6] |

| Solvent | Formic Acid / Water | [5][6] |

| Temperature | 80 - 100 °C (typically near boiling) | [5][6] |

| Quaternization | Does not occur | [6] |

| Typical Yield | > 80% | [5] |

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [10] |

| Molecular Weight | 165.19 g/mol | [10] |

| Appearance | Light yellow to yellow-beige crystalline powder | [4] |

| Melting Point | 148 - 150 °C | [4][11] |

| Solubility | Soluble in methanol; Insoluble in water | [4] |

Experimental Protocols

Protocol 1: Catalytic Reductive Amination (Adapted from Patent Literature)

This protocol describes the synthesis starting from 3-nitrobenzoic acid, where 3-aminobenzoic acid is formed as an intermediate in situ.[1][2]

-

Hydrogenation of Nitro Group: In a suitable pressure reactor, charge an aqueous solution of a salt of 3-nitrobenzoic acid (e.g., sodium salt). Add a supported transition metal catalyst (e.g., 5% Pd/C).

-

Pressurize the reactor with hydrogen gas to 25-40 bar. Heat the reaction mass to 20-120 °C until hydrogen uptake ceases, indicating the complete conversion to the 3-aminobenzoic acid salt.

-

Cool the reaction mass to approximately 35 °C.

-

Reductive Methylation: Begin a controlled, continuous addition of a 50% methanolic solution of formaldehyde over a period of 2 hours.

-

Simultaneously, gradually raise the temperature of the reaction mass from 35 °C to 50 °C during the formaldehyde addition.

-

After the addition is complete, maintain the temperature at 50 °C until hydrogen uptake ceases again.

-

Ensure the final pH of the reaction mass is between 6.5 and 9.5 (an example reports a final pH of 8.1).[1]

-

Cool the reactor and filter the reaction mixture to recover the catalyst.

-

The resulting filtrate contains the product, this compound, which can be isolated by acidification to precipitate the product, followed by filtration, washing, and drying.[4]

Protocol 2: Eschweiler-Clarke Reaction (General Procedure)

This is a representative protocol based on the established principles of the Eschweiler-Clarke reaction.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 3-aminobenzoic acid.

-

Add excess 90% formic acid (e.g., 5-10 equivalents) to the flask.

-

Add excess 37% aqueous formaldehyde (e.g., 5-10 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC or LC-MS. Vigorous evolution of carbon dioxide will be observed.

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution until the effervescence ceases and the pH becomes neutral or slightly basic.

-

The product, this compound, may precipitate upon neutralization. If so, collect the solid by suction filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and workflows described in this guide.

Caption: Overview of primary synthesis routes.

References

- 1. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

- 2. DE69730111T2 - Process for the preparation of 3- (N, N-dimethylamino) benzoic acid - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. This compound | 99-64-9 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

Solubility Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)benzoic acid in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Core Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction chemistry, purification, and formulation. An extensive review of available literature, including commercial supplier data, provides the following solubility information.

| Solvent | Temperature (°C) | Solubility |

| Methanol | Not Specified | 50 mg/mL[1][2] |

| Methanol | Not Specified | 100 mg/mL (clear to slightly hazy)[1] |

| Water | Not Specified | Insoluble / Practically Insoluble[2] |

Note: Conflicting data exists for the solubility of this compound in water, with some sources indicating some level of solubility. Further experimental verification is recommended.

A comprehensive search for a detailed solubility dataset across a wide range of organic solvents and temperatures in resources such as the IUPAC-NIST Solubility Data Series did not yield a specific, extensive compilation for this compound at the time of this guide's creation. The data presented here is based on currently available information.

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is widely applicable for organic acids and provides reliable, quantitative results.

1. Preparation of Saturated Solution:

-

a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

b. Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

2. Sample Withdrawal and Filtration:

-

a. Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

b. Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-rinsed pipette to avoid crystallization upon cooling.

-

c. Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container. This step is crucial to remove any undissolved microcrystals.

3. Solvent Evaporation and Mass Determination:

-

a. Place the container with the filtered solution in a vacuum oven or use a rotary evaporator to gently remove the solvent. The temperature should be kept below the boiling point of the solvent and the decomposition temperature of the solute.

-

b. Continue the evaporation process until the solid residue is completely dry and a constant weight is achieved.

-

c. Record the final weight of the container with the dried solute.

4. Calculation of Solubility:

-

a. Determine the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

b. Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) by dividing the mass of the dissolved solute by the volume of the solvent used.

Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

This guide serves as a foundational resource for understanding and determining the solubility of this compound. For critical applications, it is recommended to experimentally verify the solubility data under the specific conditions of use.

References

A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3-(Dimethylamino)benzoic acid, a compound of interest in various biochemical assays and synthetic applications. This document outlines its key physical constants, details the standard methodologies for their experimental determination, and illustrates a relevant biochemical workflow in which this compound is utilized.

Physicochemical Data Summary

The melting and boiling points of this compound are critical parameters for its identification, purification, and handling in a laboratory setting. The data, collated from various sources, are presented below.

| Physical Property | Value (°C) | Value (K) |

| Melting Point | 147.5 - 153.5 | 420.65 - 426.65 |

| 148 - 150[1][2][3] | 421.15 - 423.15 | |

| 149 - 152 | 422.15 - 425.15 | |

| 150 - 153 | 423.15 - 426.15 | |

| 151 | 424.15 | |

| Boiling Point | 293.03 (rough estimate) | 566.18 |

| 298 | 571.15 | |

| 323.8 ± 25.0 (at 760 mmHg)[1] | 596.95 ± 25.0 |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections describe the standard operating procedures for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for determining the melting point of a solid crystalline substance.[1][2]

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation: The sample must be completely dry and finely powdered.[1] A small amount of the this compound powder is introduced into the open end of a capillary tube. The tube is then tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end, forming a column of 2-3 mm in height.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube containing heating oil.[4]

-

-

Determination:

-

A rapid initial heating is performed to determine an approximate melting point.[4]

-

The apparatus is allowed to cool. A new sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

-

Boiling Point Determination (Micro Scale Method)

For small quantities of liquid, the micro boiling point method using a Thiele tube is a common and accurate procedure.[5][6]

Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the external atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary and then stops, causing the liquid to be drawn back into the capillary upon cooling, is taken as the boiling point.[3][6][7]

Apparatus:

-

Thiele tube or a small test tube with a heating bath (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end down.[7] The test tube is then attached to a thermometer.

-

Heating: The assembly is placed in a Thiele tube or an oil bath and heated gently.[7] Initially, trapped air will be expelled from the capillary tube.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[3][6]

-

Determination: The heat source is removed once a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and eventually stop. The temperature at the precise moment the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][6][7]

Visualization of a Relevant Workflow

This compound (DMAB) is a chromogenic substrate used in the determination of manganese peroxidase (MnP) activity. The assay is based on the oxidative coupling of DMAB with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of MnP, Mn²⁺, and H₂O₂, which produces a distinct purple-blue color.[8]

Caption: Workflow for Manganese Peroxidase activity assay using DMAB and MBTH.

References

- 1. westlab.com [westlab.com]

- 2. thinksrs.com [thinksrs.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chemconnections.org [chemconnections.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Determination of manganese peroxidase activity with 3-methyl-2-benzothiazolinone hydrazone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1H NMR Spectrum of 3-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Dimethylamino)benzoic acid. This document outlines the expected chemical shifts, coupling constants, and integration values, supported by a detailed experimental protocol and a visual representation of the molecular structure and proton assignments. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in various research and development settings.

Data Presentation: 1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the dimethylamino group protons, and the carboxylic acid proton. The chemical shifts and coupling constants are solvent-dependent. Below are the summarized spectral data in two common NMR solvents, Deuterated Dimethyl Sulfoxide (DMSO-d6) and Deuterated Chloroform (CDCl3).

Table 1: 1H NMR Spectral Data of this compound in DMSO-d6

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~7.30 | t | 1H | J ≈ 7.9 |

| H-6 | ~7.28 | d | 1H | J ≈ 7.7 |

| H-2 | ~7.15 | s | 1H | - |

| H-4 | ~6.95 | d | 1H | J ≈ 8.1 |

| -N(CH₃)₂ | 2.94 | s | 6H | - |

| -COOH | 12.8 (broad) | s | 1H | - |

Note: Data is compiled from publicly available spectral information. The exact chemical shifts and coupling constants can vary slightly depending on experimental conditions such as concentration and temperature.

Table 2: Predicted 1H NMR Spectral Data of this compound in CDCl3

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.50 - 7.60 | s | 1H | - |

| H-6 | 7.35 - 7.45 | d | 1H | J ≈ 7-8 |

| H-5 | 7.25 - 7.35 | t | 1H | J ≈ 7-8 |

| H-4 | 6.80 - 6.90 | d | 1H | J ≈ 7-8 |

| -N(CH₃)₂ | 3.00 | s | 6H | - |

| -COOH | 10.0 - 13.0 (broad) | s | 1H | - |

Note: Predicted values are based on typical chemical shifts for similar aromatic compounds in CDCl3. The acidic proton of the carboxylic acid often exchanges with residual water in the solvent, leading to a broad signal or its absence.

Experimental Protocols

The following provides a general methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1 Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

-

Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a suitable reference compound with a known chemical shift) can be added. TMS is often used as a reference for chemical shifts (δ = 0.00 ppm).

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.2 NMR Instrument Parameters

The data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher). Typical acquisition parameters are as follows:

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D proton (zg30) |

| Number of Scans | 16 to 64 (depending on sample concentration) |

| Relaxation Delay (d1) | 1.0 - 5.0 seconds |

| Acquisition Time (aq) | 2.0 - 4.0 seconds |

| Spectral Width (sw) | 12 - 16 ppm |

| Temperature | 298 K (25 °C) |

2.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to obtain a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm). For DMSO-d6, the residual peak is at approximately 2.50 ppm, and for CDCl3, it is at 7.26 ppm.[1]

-

Integration: The relative areas under the peaks are integrated to determine the ratio of protons in different environments.

-

Peak Picking and Analysis: The chemical shifts of the peaks are determined, and the coupling patterns (multiplicities and coupling constants) are analyzed to assign the signals to the respective protons in the molecule.

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical relationships of proton couplings in this compound.

Caption: Molecular structure and proton assignments for this compound.

Caption: Predicted 1H-1H coupling pathways for the aromatic protons of this compound.

References

Mass Spectrometry of 3-(Dimethylamino)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Dimethylamino)benzoic acid (DMABA), a compound of interest in various chemical and pharmaceutical research areas. This document details its mass spectral data, fragmentation patterns, and relevant experimental protocols, offering a valuable resource for its identification and characterization.

Core Compound Information

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol [1][2][3][4][5] |

| CAS Number | 99-64-9[1][3][4][5] |

| IUPAC Name | This compound[1] |

| Synonyms | m-(Dimethylamino)benzoic acid, N,N-Dimethyl-m-aminobenzoic acid[1][3] |

Electron Ionization (EI) Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile and thermally stable small molecules. The following table summarizes the most significant peaks observed in the EI mass spectrum of this compound.

Major EI-MS Peaks

| m/z | Relative Intensity (%) | Proposed Fragment |

| 165 | 79.16 | [M]⁺• (Molecular Ion) |

| 164 | 99.99 | [M-H]⁺ |

| 148 | 6.88 | [M-OH]⁺ or [M-NH₂-H]⁺ |

| 120 | - | [M-COOH]⁺ |

| 77 | 8.14 | [C₆H₅]⁺ |

Data sourced from PubChem and ChemicalBook.[1][2]

Fragmentation Pathway

The fragmentation of this compound under EI conditions is primarily driven by the functional groups present: the carboxylic acid and the dimethylamino group on the aromatic ring. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]⁺• at m/z 165.

A key fragmentation route for aromatic carboxylic acids involves the loss of the hydroxyl radical (•OH) or the entire carboxyl group (•COOH).[6] For this compound, the loss of a hydrogen atom to form the highly abundant [M-H]⁺ ion at m/z 164 is a dominant feature.[1][2] Further fragmentation can occur through the loss of a methyl radical (•CH₃) from the dimethylamino group, followed by the loss of carbon monoxide (CO).[7] Cleavage of the C-N bond can also lead to the loss of the dimethylamino group.

References

- 1. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(99-64-9) MS spectrum [chemicalbook.com]

- 3. Benzoic acid, 3-(dimethylamino)- | SIELC Technologies [sielc.com]

- 4. ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 99-64-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

FT-IR spectrum of 3-(Dimethylamino)benzoic acid

An In-depth Technical Guide to the FT-IR Spectrum of 3-(Dimethylamino)benzoic Acid

Introduction

This compound (DMABA) is an aromatic organic compound with significant applications in chemical synthesis and as an intermediate in the development of various pharmaceuticals and materials. Its molecular structure comprises a benzoic acid core substituted with a dimethylamino group at the meta-position. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed analysis of the , intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Functional Groups

The is dictated by the vibrational modes of its constituent functional groups:

-

Carboxylic Acid (-COOH) : This group gives rise to some of the most characteristic bands in the spectrum, including a very broad O-H stretch due to hydrogen bonding and a strong C=O (carbonyl) stretch.

-

Tertiary Amine (-N(CH₃)₂) : As a tertiary amine, it is distinguished by the absence of N-H stretching vibrations.[1][2][3] Its key spectral feature is the C-N stretching band.

-

Aromatic Ring (meta-substituted benzene) : The benzene ring contributes to C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Analysis of the FT-IR Spectrum

The displays a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The interpretation of these bands allows for the structural confirmation of the molecule.

Data Presentation: Characteristic FT-IR Absorption Bands

The quantitative data from the is summarized in the table below. The assignments are based on established group frequency correlations for aromatic carboxylic acids and tertiary amines.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3300–2500 | Broad, Strong | O-H Stretch (Hydrogen-bonded dimer) | Carboxylic Acid |

| 3100–3000 | Medium, Sharp | C-H Stretch | Aromatic Ring |

| 3000–2850 | Medium, Sharp | C-H Stretch | Methyl (-CH₃) |

| 1710–1680 | Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |

| 1600–1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1335–1250 | Strong | C-N Stretch | Aromatic Tertiary Amine |

| 1320–1210 | Strong | C-O Stretch | Carboxylic Acid |

| 950–910 | Medium, Broad | O-H Bend (out-of-plane) | Carboxylic Acid |

| 900–675 | Medium-Strong | C-H Bend (out-of-plane) | Aromatic Ring |

Key Interpretive Points:

-

O-H Stretch (3300–2500 cm⁻¹) : The spectrum is dominated by a very broad absorption band in this region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4] This broadness often obscures the sharper C-H stretching bands.[4]

-

Absence of N-H Stretch : The region between 3500-3300 cm⁻¹ lacks the characteristic sharp peaks associated with primary or secondary amines, confirming the tertiary nature of the dimethylamino group.[3][5]

-

C=O Stretch (1710–1680 cm⁻¹) : A strong, sharp peak appears in this region, characteristic of the carbonyl group in a carboxylic acid.[4] Its position at a lower frequency (compared to saturated acids) is due to conjugation with the aromatic ring.[6][7]

-

C-N and C-O Stretches : The spectrum shows strong absorptions between 1335-1210 cm⁻¹. This region contains contributions from both the aromatic C-N stretching vibration (typically 1335-1250 cm⁻¹) and the C-O stretching of the carboxylic acid (typically 1320-1210 cm⁻¹).[4][5]

-

Aromatic Region : Multiple bands corresponding to C=C in-ring stretches and C-H out-of-plane bending confirm the presence of the benzene ring.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected FT-IR spectral features.

Caption: Logical connections between functional groups and IR signals.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.[8]

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR Spectrometer

-

Spatula and weighing paper

Procedure:

-

Sample Preparation :

-

Gently grind a small amount of KBr powder (approx. 100-200 mg) in the agate mortar to ensure it is fine and free of moisture.

-

Add 1-2 mg of the this compound sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.

-

Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation :

-

Transfer a portion of the mixture into the pellet die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition :

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing :

-

The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).

-

Perform baseline correction and peak picking using the spectrometer's software.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for FT-IR analysis.

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The provides a definitive fingerprint of its molecular structure. The key spectral features—the broad O-H stretch of the carboxylic acid, the strong conjugated C=O absorption, the C-N stretch, and the notable absence of an N-H band—collectively allow for unambiguous identification. This guide provides the foundational data and protocols necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the characterization and quality control of this important chemical compound.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. 5 Tertiary Amine FTIR Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: UV-Vis Absorbance Spectrum of 3-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorbance characteristics of 3-(Dimethylamino)benzoic acid. Due to the limited availability of direct spectral data for this specific compound in publicly accessible databases, this guide leverages data from structurally analogous compounds to provide a robust analytical framework. The document outlines detailed experimental protocols for obtaining the UV-Vis spectrum and presents relevant physicochemical data in a structured format.

Introduction to the Spectroscopic Properties of Substituted Benzoic Acids

This compound is an aromatic carboxylic acid. Its UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* electronic transitions within the benzene ring and the carboxyl group. The presence of the electron-donating dimethylamino group and the electron-withdrawing carboxyl group on the benzene ring influences the energy of these transitions, and thus the wavelengths of maximum absorbance (λmax). Substituents on a benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) of the characteristic benzene absorption bands.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 148-150 °C |

| Solubility | Soluble in methanol (50 mg/mL), insoluble in water.[1][2] |

| Appearance | Light yellow to yellow-beige crystalline powder. |

| pKa | 3.36 ± 0.10 (Predicted)[1] |

Table 1: Physicochemical Properties of this compound.

| Compound | Solvent | λmax (nm) |

| 3-Aminobenzoic acid | N/A | 194, 226, 272[3] |

| 4-(Dimethylamino)benzoic acid | N/A | Spectrum available in NIST WebBook[4] |

Table 2: UV-Vis Absorbance Maxima (λmax) of Analogous Compounds.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the steps to obtain a reliable UV-Vis absorbance spectrum for this compound.

3.1. Materials and Equipment

-

This compound (powder)

-

Methanol (spectroscopic grade)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

3.2. Solution Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound. Dissolve the weighed sample in spectroscopic grade methanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure the solid is completely dissolved.

-

Working Solution Preparation: Dilute the stock solution with methanol to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units). A series of dilutions may be necessary to find the optimal concentration.

3.3. Spectrophotometer Setup and Measurement

-

Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up according to the manufacturer's instructions to ensure a stable light source.

-

Wavelength Range Selection: Set the desired wavelength range for the scan. A typical range for aromatic compounds is 200-400 nm.

-

Baseline Correction: Fill a quartz cuvette with the blank solvent (methanol). Place the cuvette in both the sample and reference holders of the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurement.

-

Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution. Place the sample cuvette in the sample holder.

-

Spectrum Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample across the specified wavelength range.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for preparing the sample and acquiring the UV-Vis spectrum.

Caption: Experimental workflow for UV-Vis analysis.

References

An In-depth Technical Guide to the Safety Data for 3-(Dimethylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(Dimethylamino)benzoic acid (CAS No. 99-64-9) is a chemical compound utilized in various laboratory applications, including as a component in chromogenic assays for peroxidase activity.[1][2] Understanding its safety profile is paramount for ensuring safe handling and experimental reproducibility. This guide provides a comprehensive overview of the safety data for this compound, drawing from globally harmonized system (GHS) classifications and supplier safety data sheets (SDS).

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are crucial for its proper handling and storage. This data is summarized from various chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [3][4] |

| Molecular Weight | 165.19 g/mol | [1][4] |

| CAS Number | 99-64-9 | [1][3] |

| EC Number | 202-775-2 | [1][3] |

| Appearance | Beige or Yellow Powder Solid | [5][6] |

| Odor | Odorless | [5] |

| Melting Point | 148-150 °C | [1][2][7] |

| Solubility | Soluble in methanol (50 mg/mL) | [1] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation.

| Hazard Class | GHS Category | Hazard Statement | Prevalence in Notifications |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 100%[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 100%[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 97.6%[4] |

Hazard Pictogram:

-

GHS07: Exclamation Mark[6]

Safe Handling and Emergency Protocols

Adherence to prescribed safety protocols is essential to mitigate the risks associated with handling this compound.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of preventing exposure.

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a fume hood.[3][5][8] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[6][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][10]

-

Respiratory Protection: For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended.[6][10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][5] If you feel unwell, call a POISON CENTER or doctor.[5][8]

-

If on Skin: Wash with plenty of soap and water.[5][6] If skin irritation occurs, seek medical attention.[5] Contaminated clothing should be removed and washed before reuse.[3][5]

-

If in Eyes: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do, and continue rinsing.[3][5] If eye irritation persists, get medical advice.[11]

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards.[5] Do NOT induce vomiting.[12] Get medical attention if symptoms occur.[5]

Storage and Disposal

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][5] The material should be stored in a dry, cool environment, locked up.[3][8][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5]

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Information & Experimental Protocols

The safety data sheets indicate that the primary toxicological effects are irritation to the skin, eyes, and respiratory system.[4][5][6] Specific quantitative toxicity data such as LD50 or LC50 values are not provided in the reviewed documents.[11][13] The classifications are based on aggregated data from notifications to regulatory bodies like ECHA.[4]

Representative Experimental Protocol: In Vitro Skin Irritation

While the specific studies for this compound are not detailed in the SDS, a standard protocol for assessing skin irritation, such as the OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method), would typically be followed.

Methodology:

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct mimicking the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure:

-

A small amount of the test chemical (this compound) is applied topically to the surface of the tissue model.

-

The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is thoroughly rinsed to remove the test substance.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

-

Endpoint Measurement: Cell viability is measured using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase activity in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan product. The amount of formazan produced is measured spectrophotometrically.

-

Classification: The mean cell viability of the treated tissues is compared to that of negative controls. A reduction in cell viability below a specific threshold (e.g., ≤ 50%) leads to a classification of the substance as a skin irritant (Category 2).

Caption: A logical workflow for the safe handling of this compound.

Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions.[5][10]

-

Conditions to Avoid: Incompatible products, excess heat, and the formation of dust should be avoided.[5]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[5][10]

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[10][14]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5][15]

References

- 1. This compound = 97 HPLC 99-64-9 [sigmaaldrich.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound | CAS#:99-64-9 | Chemsrc [chemsrc.com]

- 8. keyorganics.net [keyorganics.net]

- 9. fishersci.com [fishersci.com]

- 10. This compound(99-64-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Unveiling the Toxicological Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)benzoic acid (DMABA), a substituted benzoic acid derivative, finds application in various chemical syntheses. As with any chemical compound intended for use in research and development, particularly in pathways leading to potential drug candidates, a thorough understanding of its toxicological profile is paramount. This technical guide provides a consolidated overview of the currently available toxicological data for this compound, outlines standard experimental protocols for its assessment, and highlights areas where data is currently lacking.

Toxicological Data Summary

The available toxicological information for this compound is primarily derived from Safety Data Sheets (SDS) and indicates that the compound is an irritant.[1][2][3][4] There is a notable absence of comprehensive, publicly available studies detailing quantitative toxicity metrics such as acute toxicity (LD50), genotoxicity, carcinogenicity, and reproductive toxicity.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is consistently classified as follows:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][4][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation[1][3][5] |

Summary of Toxicological Endpoints

The following table summarizes the known toxicological endpoints for this compound. It is critical to note the significant data gaps for several key toxicological parameters.

| Toxicological Endpoint | Result/Data | Remarks |

| Acute Oral Toxicity | No data available | - |

| Acute Dermal Toxicity | No data available | - |

| Acute Inhalation Toxicity | No data available | Classified as a respiratory irritant.[1][3][5] |

| Skin Corrosion/Irritation | Causes skin irritation[1][2][4][5] | Consistent with GHS Category 2. |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][4][5] | Consistent with GHS Category 2. |

| Respiratory or Skin Sensitization | No data available | - |

| Germ Cell Mutagenicity | No data available | - |

| Carcinogenicity | No data available | - |

| Reproductive Toxicity | No data available | - |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][3][5] | Consistent with GHS Category 3. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - |

| Aspiration Hazard | No data available | - |

Experimental Protocols

In the absence of specific published studies for this compound, this section details the standard and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological assessments. These protocols would be the basis for any future comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[6][7][8][9][10]

-

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the test in a preceding step determines the dose for the next step.

-

Test Animals: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

A starting dose of 300 mg/kg is often used, with subsequent doses being increased or decreased depending on the observed toxicity.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weight is recorded weekly.

-

A necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Irritation/Corrosion - OECD 404

This test determines the potential of a substance to cause irritation or corrosion to the skin.[11][12][13][14][15]

-

Principle: The test substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test with additional animals.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

The fur is clipped from the dorsal area of the trunk of the animal.

-

A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

-

The exposure duration is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential according to GHS.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[16][17][18][19][20]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 mL of liquid or 0.1 g of a solid substance is applied into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.

-

-

Data Analysis: Ocular lesions are scored using a standardized system. The scores are used to classify the substance's eye irritation potential according to GHS.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is widely used to assess the mutagenic potential of a chemical.[21][22][23][24]

-

Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Two methods are commonly used: the plate incorporation method and the pre-incubation method.

-

After incubation for 48-72 hours, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, starting from initial characterization to key in vivo and in vitro tests.

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Conclusion and Future Directions

The currently available data on the toxicology of this compound are limited to its classification as a skin, eye, and respiratory irritant. There is a critical need for comprehensive studies to elucidate its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity to ensure its safe handling and to assess its potential for further development in any application. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a clear roadmap for generating the necessary data to fill these knowledge gaps. Researchers and drug development professionals should exercise due caution, adhering to the safety information provided in the SDS, until a more complete toxicological profile is established.

References

- 1. This compound | C9H11NO2 | CID 66837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.fi [fishersci.fi]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. nucro-technics.com [nucro-technics.com]

- 21. biosafe.fi [biosafe.fi]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

Commercial Suppliers and Technical Applications of 3-(Dimethylamino)benzoic Acid: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction